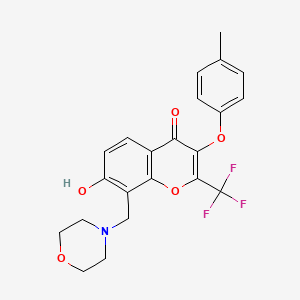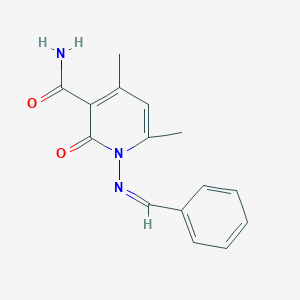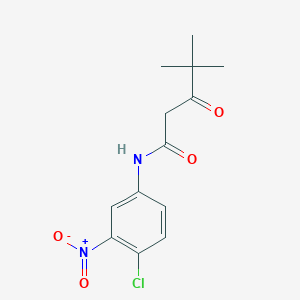
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, also known as NITD-008, is a small molecule drug that has been studied for its potential antiviral properties. This compound was first identified in a high-throughput screen for inhibitors of the dengue virus, a mosquito-borne virus that infects millions of people each year. Since then, NITD-008 has been studied for its activity against other viruses, including Zika virus, West Nile virus, and yellow fever virus. In
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been studied for its activity against several viruses, including dengue virus, Zika virus, West Nile virus, and yellow fever virus. In vitro studies have shown that N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can inhibit viral replication by targeting the viral RNA polymerase. In vivo studies have also demonstrated the efficacy of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide against these viruses in animal models.
Mecanismo De Acción
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is believed to inhibit viral replication by targeting the viral RNA polymerase. Specifically, N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is thought to bind to a conserved region of the polymerase, preventing it from synthesizing viral RNA. This mechanism of action is similar to that of other antiviral drugs, such as ribavirin and sofosbuvir.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have low toxicity in vitro and in vivo. In animal studies, N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been well-tolerated at doses up to 100 mg/kg. However, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is its broad-spectrum activity against several different viruses. This makes it a potentially useful tool for studying viral replication and for developing new antiviral therapies. However, one limitation of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is its relatively low potency compared to other antiviral drugs. This may make it less effective in certain situations, such as in the treatment of severe viral infections.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide. One area of interest is the development of more potent analogs of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide that could be used as antiviral drugs. Another area of research is the study of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide in combination with other antiviral drugs, to determine if this could lead to increased efficacy against certain viruses. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, particularly in humans.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves several steps, starting with the reaction of 4-chloro-3-nitroaniline with 4,4-dimethyl-3-oxopentanoic acid to form an amide intermediate. This intermediate is then reduced using a borohydride reagent to yield N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide. The overall yield of this synthesis is reported to be around 25%.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-13(2,3)11(17)7-12(18)15-8-4-5-9(14)10(6-8)16(19)20/h4-6H,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBUQQNZAXHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5912921.png)
![2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B5912940.png)
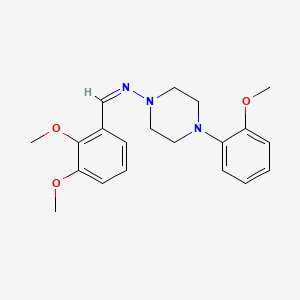
![3-(5-methyl-2-furyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5912953.png)
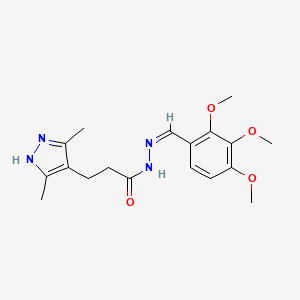
![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912962.png)
![3-(4-chlorophenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912967.png)
![3-(4-biphenylyloxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912976.png)
![7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912977.png)
![3-(4-chloro-3,5-dimethylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912983.png)
![3-(2-chlorophenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912985.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912992.png)
